![molecular formula C17H15N3O4S B2992676 benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 692733-14-5](/img/structure/B2992676.png)
benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
This compound, also known by its IUPAC name “benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate”, has a CAS Number of 692733-14-5 . It has a molecular weight of 357.39 and its Inchi Code is 1S/C17H15N3O4S/c1-11-14 (16 (21)24-10-12-6-4-3-5-7-12)18-19-20 (11)13-8-9-25-15 (13)17 (22)23-2/h3-9H,10H2,1-2H3 . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of this compound is based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together . The Inchi Code provides a detailed description of its molecular structure .Physical And Chemical Properties Analysis
The compound is in solid form . It has a molecular weight of 357.39 and its Inchi Code is 1S/C17H15N3O4S/c1-11-14 (16 (21)24-10-12-6-4-3-5-7-12)18-19-20 (11)13-8-9-25-15 (13)17 (22)23-2/h3-9H,10H2,1-2H3 .Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 1-[2-(Methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been explored in various chemical synthesis processes. A study by Das, Dey, and Pathak (2019) demonstrates a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles, which includes compounds like benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate. This approach utilizes methoxycarbonyl-substituted vinyl sulfone and organic azides, offering a simple and versatile method for synthesizing a range of 1,2,3-triazole derivatives (Das, Dey, & Pathak, 2019).
Antimicrobial Activity
The potential of benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate in antimicrobial applications is indicated by the work of Reddy et al. (2016). They synthesized a series of 1,2,3-triazole derivatives and screened them for antimicrobial activity. Such studies contribute to the understanding of how modifications in the triazole structure can influence biological activity (Reddy et al., 2016).
Photophysical Properties
Investigations into the photophysical properties of similar compounds, particularly those with methoxycarbonyl groups, have been conducted by Yang et al. (2004). They studied the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives in various solvents and noted the influence of substituents like methoxycarbonyl on the formation of twisted intramolecular charge transfer states. This research provides insights into how structural modifications, such as incorporating methoxycarbonyl groups, can affect the photophysical characteristics of these compounds (Yang et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the compound is stored at 28°c, indicating that it may require specific storage conditions to maintain its stability .
Result of Action
It’s known that the compound is synthesized via a reaction involving 2-methyl-1h-benzo[d]imidazole and 4-(methoxycarbonyl)benzyl bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as the organoboron reagents used in the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
benzyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-14(16(21)24-10-12-6-4-3-5-7-12)18-19-20(11)13-8-9-25-15(13)17(22)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELXNGESYXKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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